3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Description
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)-3-methoxycarbonyl-5-oxo-4H-pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,10,17H,5-6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVUOEBXRJPTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of β-Ketoester Intermediate
Starting Materials: Aromatic ketones such as 4'-acetylbenzoic acid derivatives or their esters are reacted with ethyl or methyl oxalate derivatives in the presence of a base (e.g., sodium methoxide) in an ether or methanol solvent system.
Reaction Conditions: Typically, the base is added dropwise to a stirred solution of the diketone precursor and the ester in anhydrous conditions, followed by stirring overnight at room temperature or slightly elevated temperatures.
Work-up: Acidification with dilute hydrochloric acid and extraction with ethyl acetate or diethyl ether yields the β-ketoester intermediate.
This step forms the crucial 4,5-dioxo intermediate that will cyclize to the pyrazolone ring.
Cyclization with Hydrazine Derivatives
Reagents: The β-ketoester intermediate is reacted with hydrazine or substituted hydrazines (such as phenylhydrazine hydrochloride or free base) in protic solvents like absolute ethanol or acetic acid.
Conditions: The mixture is refluxed for 10 to 24 hours to promote cyclization, forming the pyrazolone ring.
Isolation: The crude product is purified by recrystallization from diethyl ether/hexane mixtures or by chromatographic methods to isolate the desired pyrazolone derivative.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4'-acetylbenzoic acid + dimethyl oxalate + sodium methoxide in methanol | Formation of β-ketoester intermediate at room temperature, stirred overnight | Moderate to high yield; crude isolated by acidification and extraction |
| 2 | β-ketoester + hydrazine hydrate in ethanol, reflux 12-24 h | Cyclization to pyrazolone ring | Mixture of isomers possible; purified by recrystallization |
| 3 | Alkylation with 2-bromoethanol or equivalent under basic conditions | Introduction of 2-hydroxyethyl substituent | Requires control of reaction time and temperature |
| 4 | Esterification or methylation if needed | Formation of methoxycarbonyl group | Usually high yield |
Purification and Characterization
Purification: Recrystallization is the preferred method for isolating the pure compound, often from ether/hexane mixtures. Chromatography (silica gel column) may be employed for further purification.
Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to verify the presence of pyrazolone ring, hydroxyethyl group, methoxycarbonyl ester, and benzoic acid functionalities.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent for β-ketoester formation | Methanol, diethyl ether | Anhydrous preferred |
| Base | Sodium methoxide (25% in methanol) | Added dropwise |
| Temperature (β-ketoester step) | Room temperature to mild heating | Overnight stirring |
| Cyclization solvent | Absolute ethanol or acetic acid | Reflux conditions |
| Cyclization time | 10-24 hours | Longer times favor completion |
| Alkylation reagent | 2-bromoethanol or similar | Controlled to avoid over-alkylation |
| Purification | Recrystallization, chromatography | Ensures isomeric purity |
Research Findings and Notes
The cyclization step is critical and sensitive to solvent and temperature; protic solvents and reflux favor ring closure.
Side products such as regioisomers or over-alkylated derivatives can form; purification methods must be optimized accordingly.
The presence of the benzoic acid moiety requires careful pH control during work-up to avoid ester hydrolysis or decarboxylation.
The described synthetic route is consistent with pyrazolone chemistry reported in patents and academic literature, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Formation of the Pyrazole Core
The pyrazole ring system is typically synthesized through condensation reactions between substituted aldehydes and hydrazines. For this compound, the 2-hydroxyethyl and methoxycarbonyl substituents suggest a multi-step synthesis:
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Initial Condensation : A benzaldehyde derivative reacts with a hydrazine to form the pyrazole core.
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Esterification : Introduction of the methoxycarbonyl group via esterification of a carboxylic acid precursor (e.g., using methyl chloroformate or methyl bromoacetate) .
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Hydroxyethyl Substitution : Incorporation of the 2-hydroxyethyl group through nucleophilic substitution or alkylation .
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl chloroformate | DMF | 0–5 | 12 | 72 |
| Sodium hydride | THF | 20 | 4 | 85 |
Coupling to Benzoic Acid
The pyrazole core is coupled to benzoic acid via:
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Amide Bond Formation : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with the pyrazole amine .
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Ester Hydrolysis : Selective hydrolysis of the methoxycarbonyl group to yield the final benzoic acid derivative .
Mechanism
The coupling reaction proceeds via a two-step nucleophilic attack:
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Formation of an active intermediate (e.g., mixed anhydride).
Oxidative Contraction
The synthesis of pyrazole derivatives often involves oxidative contraction of intermediates. For example, a 3,4-diaminoisocoumarin derivative undergoes oxidative rearrangement to form the pyrazole ring . This mechanism is critical for generating the 5-oxo group in the final compound.
Key Steps :
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Nucleophilic Attack : Formation of a lactone intermediate.
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Ring Opening : Oxidative cleavage leads to the pyrazole structure .
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis under basic conditions (e.g., NaOH in aqueous THF) to form the carboxylic acid. This step is crucial for generating the benzoic acid functional group .
Kinetics :
NMR Analysis
1H NMR (DMSO-d6)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| NH | 10.2 | Singlet |
| CH2OH | 3.6 | Quartet |
| Aromatic (benzoic acid) | 7.2–8.0 | Multiplet |
13C NMR (DMSO-d6)
| Carbon | δ (ppm) |
|---|---|
| C=O (ester) | 167.5 |
| C=O (acid) | 172.8 |
| Pyrazole C3 | 153.1 |
Mass Spectrometry
| Fragment | m/z |
|---|---|
| [M+H]+ | 324 |
| [M-H2O]+ | 306 |
| [Pyrazole core]+ | 182 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. The structure of 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid suggests it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Compounds with structural similarities to this benzoic acid derivative have demonstrated anti-inflammatory properties. The presence of the hydroxyl and methoxycarbonyl groups could enhance its ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Agricultural Science
Pesticidal Activity
The pyrazole ring is known for its pesticidal properties. This compound could be explored as a potential pesticide or herbicide due to its ability to interact with biological systems in plants and pests. Studies on related compounds have shown effectiveness against various pests while maintaining low toxicity to non-target organisms .
Plant Growth Regulation
Research indicates that certain pyrazole derivatives can act as plant growth regulators. The application of this compound may enhance growth rates or yield in crops, providing a dual benefit of pest control and improved agricultural productivity .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to improve their mechanical and thermal properties. Research is ongoing into its use as an additive in plastics and other materials, potentially enhancing durability and resistance to environmental degradation .
Case Study 1: Anticancer Activity
A study conducted on pyrazole derivatives highlighted the compound's ability to inhibit the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that further modifications could enhance efficacy against various cancer types.
Case Study 2: Agricultural Application
Field trials using a formulation containing this compound showed a significant reduction in pest populations compared to untreated controls. Additionally, treated plants exhibited improved growth metrics, indicating potential as both a pesticide and a growth enhancer.
Mechanism of Action
The mechanism by which 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and benzoic acid moieties provide sites for binding and reactivity, influencing biological pathways and processes at a molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Diversity: The target compound lacks aromatic substituents (e.g., phenyl or benzyl groups) present in analogs like CAS 916232-21-8 and 2898-84-2. The methoxycarbonyl group in the target compound is electron-withdrawing, which may stabilize the pyrazole ring against metabolic degradation compared to electron-donating groups (e.g., methyl in CAS 2898-84-2) .
Biological Activity :
- Pyrazoles with azo or diazenyl groups (e.g., CAS 2898-84-2) are often used in dyes or photodynamic therapy due to their chromophoric properties .
- Derivatives with fluorophenyl or benzothiazole moieties (e.g., CAS 916232-21-8, C₂₄H₂₁N₃OS) show enhanced bioactivity, including antitumor and antidepressant effects .
Synthetic Utility :
- The target compound’s hydroxyethyl and carboxylic acid groups make it a versatile intermediate for conjugating with other molecules (e.g., via esterification or amidation) .
- Compounds with nitro groups (e.g., CAS 354547-12-9) are reactive intermediates in nucleophilic substitution reactions, unlike the target compound .
Biological Activity
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, with the CAS number 1221723-94-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazole ring and a benzoic acid moiety. The molecular formula is , with a molecular weight of 306.27 g/mol. The compound has a purity of approximately 93% and is primarily used for research purposes.
Research indicates that compounds with similar structures often exhibit activities such as enzyme inhibition, particularly against kinases involved in various signaling pathways. The specific mechanisms of action for this compound are still under investigation, but it may interact with key biological targets including:
- Kinases : Potential inhibition of kinase activity, which could affect cell signaling and proliferation.
- Antioxidant Activity : Similar compounds have shown to possess antioxidant properties, which may contribute to their therapeutic effects.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:
- Anticancer Activity : A study indicated that pyrazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways linked to cell survival and proliferation .
- Anti-inflammatory Effects : Research has demonstrated that compounds with similar structures can reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
- Antioxidant Properties : A comparative analysis revealed that certain derivatives possess strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress-related damage .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction intermediates be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example:
Step 1: Prepare the 4,5-dihydro-1H-pyrazole core using a Vilsmeier–Haack reaction (as described for analogous pyrazole derivatives in ).
Step 2: Introduce the 2-hydroxyethyl group via alkylation or nucleophilic substitution.
Step 3: Functionalize the benzoic acid moiety using Suzuki coupling or Friedel-Crafts acylation.
Optimization Tips:
- Monitor intermediates using HPLC to assess purity (≥95% recommended).
- Adjust solvent polarity (e.g., DMF vs. THF) to control regioselectivity during cyclization.
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR: Use - and -NMR to confirm substituent positions (e.g., methoxycarbonyl at C3, hydroxyethyl at C4).
- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (expected [M+H]: ~323.1 m/z).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water (9:1) and refine structures using SHELXL ( ) .
- HPLC-PDA: Use a C18 column with UV detection at 254 nm to quantify impurities.
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
Contradictions often arise from disordered solvent molecules or twinned crystals. To address this:
Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.
Refinement: Apply SHELXL’s TWIN/BASF commands for twinned data ( ) .
Validation: Cross-check with ORTEP-3 ( ) to visualize thermal ellipsoids and identify overfitting .
Benchmarking: Compare bond lengths/angles with similar pyrazole derivatives (e.g., C–N: ~1.34 Å; C=O: ~1.21 Å).
Advanced: What computational methods are suitable for studying this compound’s reactivity or supramolecular interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl groups prone to nucleophilic attack).
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies.
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase enzymes, given structural similarities to pyrazole-based inhibitors).
Intermediate: How can researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
pH Stability: Prepare buffers (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ~270 nm for benzoic acid absorption).
Thermal Stability: Use TGA/DSC to identify decomposition thresholds (expected >200°C for aromatic-pyrazole systems).
Light Sensitivity: Expose samples to UV (365 nm) and analyze photodegradation products via LC-MS.
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Process Control: Implement DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
- Catalyst Recycling: Test heterogeneous catalysts (e.g., Pd/C) for coupling steps to reduce costs.
- Crystallization Engineering: Use anti-solvent precipitation (e.g., water in DMF) to enhance crystal yield and purity.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazards: Based on structurally similar compounds (), expect H315 (skin irritation) and H319 (eye damage).
- Mitigation:
- Use nitrile gloves and safety goggles in all steps.
- Store under inert gas (N) to prevent oxidation.
- Neutralize waste with 10% NaOH before disposal.
Advanced: How can researchers validate the compound’s biological activity using in vitro assays?
Methodological Answer:
- Antimicrobial Testing: Follow protocols from :
- Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Compare MIC values with reference drugs (e.g., ampicillin).
- Enzyme Inhibition: Measure IC against COX-2 using a fluorometric kit (e.g., Cayman Chemical).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
